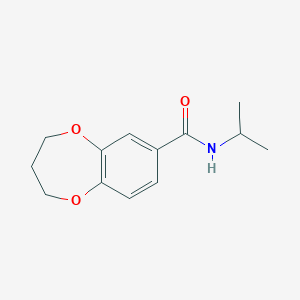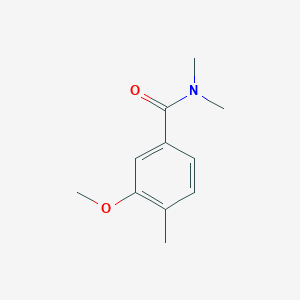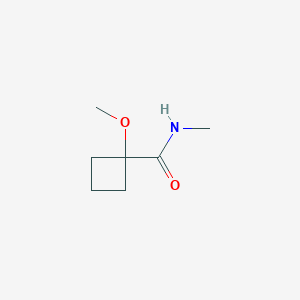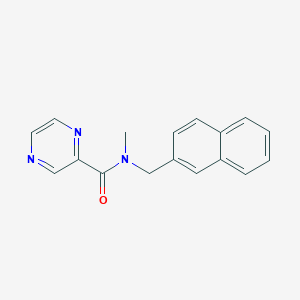
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as IBX, is a powerful oxidizing agent that has been extensively studied in the field of organic synthesis. IBX is a versatile reagent that is used for the oxidation of a variety of organic compounds, including alcohols, aldehydes, and ketones.
作用機序
The mechanism of action of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate iminium ion. This intermediate can then undergo a variety of reactions, including hydrolysis, reduction, or further oxidation. The high selectivity of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is due to the fact that it only oxidizes compounds that are easily activated towards nucleophilic attack.
Biochemical and Physiological Effects:
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a potent oxidizing agent that can cause damage to biological molecules such as proteins and DNA. N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to be toxic to some cell lines, although the mechanism of toxicity is not well understood.
実験室実験の利点と制限
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also highly selective and efficient in oxidizing a variety of organic compounds. However, N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has some limitations. It is a powerful oxidizing agent that can be difficult to handle and store. It can also be dangerous if not handled properly.
将来の方向性
There are several future directions for research on N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One area of interest is the development of new synthetic methodologies that utilize N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a reagent. Another area of interest is the study of the biochemical and physiological effects of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. Finally, there is potential for the development of new applications for N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in fields such as materials science and catalysis.
合成法
The synthesis of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of isophthalic acid with acetone and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with isopropylamine to yield N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. This method is relatively simple and has been optimized for large-scale production of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.
科学的研究の応用
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been extensively studied in the field of organic synthesis due to its high selectivity and efficiency in oxidizing a variety of organic compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been used in the development of new synthetic methodologies, including asymmetric oxidation reactions.
特性
IUPAC Name |
N-propan-2-yl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)14-13(15)10-4-5-11-12(8-10)17-7-3-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKRBZYONOJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Propan-2-YL)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)

![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)

![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)

![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
